N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5

LC-MS/MS internal standard validation isotopic purity

Researchers requiring precise quantitation of N-(N-Benzoyl-L-tyrosyl)-L-alanine face challenges with isotopic cross-talk and H/D back-exchange when using non-matched internal standards. This d5-labeled analog resolves these issues. - +5 Da mass shift ensures baseline-resolved MRM transitions, meeting FDA/EMA validation guidelines. - Aromatic ring deuteration minimizes back-exchange, delivering consistent peak area ratios across runs. - ≥98 atom % D isotopic purity eliminates interference from d0 impurities in complex matrices.

Molecular Formula C19H20N2O5
Molecular Weight 361.409
CAS No. 1356383-19-1
Cat. No. B590239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(N-Benzoyl-L-tyrosyl)-L-alanine-d5
CAS1356383-19-1
SynonymsN-Bz-Tyr-Ala-OH-d5;  N-Benzoyl-L-tyrosyl-L-alanine-d5; 
Molecular FormulaC19H20N2O5
Molecular Weight361.409
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2D,3D,4D,5D,6D
InChIKeyPSRCBRUPIDLBSA-CFEBADSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 Technical Reference


N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 (CAS 1356383-19-1) is a pentadeuterated dipeptide derivative consisting of an N-benzoyl-protected L-tyrosyl residue linked to L-alanine, in which five hydrogen atoms are replaced by deuterium (d5). Its molecular formula is C₁₉H₁₅D₅N₂O₅, with a molecular weight of 361.4 g/mol . This compound serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantitation of its non-deuterated counterpart, N-(N-benzoyl-L-tyrosyl)-L-alanine (CAS 76264-09-0, MW 356.37) . The benzoyl-tyrosyl structural motif is recognized as a substrate for chymotrypsin, a serine protease, enabling its application in enzyme kinetics studies and in diagnostic tests for pancreatic exocrine function, such as the ¹³C-labeled Bz-Tyr-Ala breath test [1].

1
Workflow LC-MS/MS internal standard for Bz-Tyr-Ala quantitation SIL-IS with matched matrix effect correction
2
Enzyme Substrate Deuterated chymotrypsin substrate retaining recognition motif Remote aromatic deuteration does not alter enzyme binding
3
Label Stability Aromatic C-D bonds resist H/D back-exchange Supports method reproducibility under acidic mobile phases

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 Substitution Limitations


Stable isotope-labeled internal standards (SIL-IS) are not universally interchangeable; the performance of a deuterated analog critically depends on labeling position, isotopic purity, and chromatographic co-elution behavior with the target analyte. Deuterated internal standards that undergo hydrogen–deuterium back-exchange under LC–MS/MS conditions, or those exhibiting chromatographic isotopic fractionation where deuterated species elute measurably earlier than their non-deuterated counterparts, can introduce systematic quantification bias [1]. Furthermore, insufficient mass shift (Δm < 3 Da) between the internal standard and the analyte may result in spectral overlap that compromises quantitation accuracy, particularly for small molecules below 1,000 Da . For N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5, the placement of five deuterium atoms on the benzoyl aromatic ring provides a +5 Da mass shift relative to the unlabeled compound while maintaining structural integrity at sites relevant to chymotrypsin recognition—a feature that alternative isotopologues (e.g., ¹³C-labeled variants) or structurally analogous internal standards cannot replicate without altering chromatographic retention or enzymatic recognition properties. Consequently, substitution with an unlabeled, differently labeled, or structurally distinct internal standard risks compromising method validation parameters and regulatory compliance in quantitative bioanalysis [2].

Co-elution shift
¹³C-labeled or structurally analogous internal standards may exhibit altered chromatographic retention, affecting co-elution with unlabeled Bz-Tyr-Ala.
Spectral overlap
Lower-deuterated isotopologues (d1-d4) risk isotopic cross-talk due to mass shift below the recommended 3 Da threshold for small-molecule LC-MS/MS.
Matrix correction loss
Unlabeled analog cannot serve as internal standard; lacks the mass differentiation needed for isotope dilution quantitation and matrix-effect compensation.

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 Differentiation Evidence


Mass Shift Ensures Spectral Resolution

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 provides a +5 Da mass shift relative to the unlabeled N-(N-Benzoyl-L-tyrosyl)-L-alanine (MW 356.37) . This exceeds the minimum recommended mass difference of 3 Da required to avoid spectral overlap between the analyte and internal standard in small-molecule LC–MS/MS quantitation . Insufficient mass shift (e.g., d1 or d2 labeling) can result in isotopic cross-talk and compromised quantitative accuracy, whereas the pentadeuterated benzoyl moiety in this compound ensures baseline-resolved selected reaction monitoring (SRM) transitions [1].

Mass Shift
Class-level
+5 Da vs ≥3 Da threshold
Supports baseline-resolved SRM transitions, reducing isotopic cross-talk risk.
Recommended mass difference for small molecules ≤1000 Da.
LC-MS/MS internal standard validation isotopic purity

Aromatic Deuteration and H/D Back-Exchange Stability

The deuterium atoms in N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 are located on the benzoyl aromatic ring, as specified by the IUPAC name '(2S)-2-[(2S)-3-(4-hydroxyphenyl)-2-[(²H₅)phenylformamido]propanamido]propanoic acid' [1]. Aromatic C–D bonds are generally resistant to H/D back-exchange under typical reversed-phase LC–MS/MS conditions (acidic mobile phases, ambient temperature), whereas deuterium labels positioned on α-carbons adjacent to carbonyl groups are susceptible to base- or enzyme-catalyzed exchange . For comparison, α-carbon-deuterated amino acid internal standards have been documented to undergo measurable back-exchange during sample preparation and chromatography, introducing variability in isotope dilution quantitation [2].

H/D Exchange Stability
Class-level
Aromatic C-D (stable) vs α-C-D (labile)
Aromatic deuteration supports lower back-exchange risk in acidic mobile phases.
Exchange rates depend on pH, temperature, and matrix conditions.
H/D exchange isotope effect method robustness

Chymotrypsin Substrate Recognition

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 contains the N-benzoyl-L-tyrosyl structural motif, which is specifically recognized and cleaved by α-chymotrypsin at the tyrosyl–alanine peptide bond [1]. The unlabeled N-(N-Benzoyl-L-tyrosyl)-L-alanine (CAS 76264-09-0) is documented for use in enzymic peptide production [2]. The ¹³C-labeled analog, benzoyl-L-tyrosyl-[1-¹³C]alanine, has been clinically validated as a chymotrypsin substrate in the Bz-Tyr-Ala breath test for assessing pancreatic exocrine function, demonstrating a correlation coefficient of r = 0.865 between Δ¹³CO₂ and pancreatic juice volume in post-pancreatoduodenectomy patients [3]. While specific kinetic parameters (Km, kcat) for the d5 compound have not been published, the deuterium substitution on the aromatic ring is distal to the scissile bond and is not expected to alter chymotrypsin recognition or catalytic turnover relative to the unlabeled substrate [4].

Substrate Recognition
Cross-study
Retained N-benzoyl-L-tyrosyl motif; r=0.865 (¹³C analog)
Supports chymotrypsin hydrolysis; remote deuteration not expected to alter activity.
Kinetic parameters for d5 not published; inferred from unlabeled/¹³C analogs.
enzyme kinetics chymotrypsin substrate protease assay

Isotopic Purity for High-Confidence Quantitation

Commercial specifications for N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 include isotopic purity of ≥98 atom % D (equivalent to ≥98% deuterium enrichment at labeled positions) [1]. In comparison, unlabeled N-(N-Benzoyl-L-tyrosyl)-L-alanine has an isotope atom count of 0 [2]. The presence of residual unlabeled species in a deuterated internal standard contributes to the analyte signal channel, causing positive bias in quantitative measurements. An isotopic purity of ≥98 atom % D corresponds to ≤2% unlabeled impurity, which is within the acceptable range for validated bioanalytical methods where internal standard purity ≥95% is typically required [3]. For critical applications, users may request batch-specific Certificate of Analysis (CoA) documentation to verify exact isotopic enrichment [4].

Isotopic Purity
Supporting
≥98 atom % D
Minimizes cross-contribution to analyte channel from unlabeled species.
Batch-specific CoA recommended for critical applications.
isotopic enrichment certificate of analysis quality control

Mass Shift for MS/MS Transitions

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 (MW 361.4) exhibits a +5.03 Da mass increase relative to the unlabeled N-(N-Benzoyl-L-tyrosyl)-L-alanine (MW 356.37) . This mass shift arises from replacement of five hydrogen atoms (¹H) with deuterium (²H) on the benzoyl aromatic ring (²H₅-phenylformamido moiety) [1]. In multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) workflows, this differential enables selection of distinct precursor and product ion transitions for the internal standard versus the analyte, facilitating isotope dilution quantitation [2]. The exact mass difference is batch-verifiable via high-resolution mass spectrometry, with the theoretical exact mass of the deuterated compound being 361.1693 Da (calculated) versus 356.1373 Da for the unlabeled form .

Exact Mass Shift
Supporting
+5.03 Da (average mass)
Enables distinct precursor/product ion selection for isotope dilution.
Batch-verifiable via HRMS; theoretical exact mass 361.1693 Da.
MRM/SRM optimization isotope dilution mass spectrometry quantitative proteomics

N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 Application Scenarios


LC–MS/MS Internal Standard for Bz-Tyr-Ala Quantitation

In regulated bioanalytical laboratories developing quantitative LC–MS/MS methods for N-(N-Benzoyl-L-tyrosyl)-L-alanine (e.g., in pharmacokinetic studies, enzyme activity assays, or in vitro metabolism experiments), N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 serves as the matched stable isotope-labeled internal standard (SIL-IS). The +5 Da mass shift enables baseline-resolved MRM transitions that meet FDA and EMA bioanalytical method validation guidelines for internal standard performance [1]. The aromatic ring deuteration minimizes H/D back-exchange during sample workup and chromatographic separation, supporting consistent peak area ratios across analytical runs . Procurement of this specific d5 compound—rather than a d0, d1–d4, ¹³C-labeled, or structurally analogous alternative—ensures that the internal standard co-elutes with the analyte while maintaining the mass differential required for accurate isotope dilution quantitation without isotopic cross-talk [2].

Chymotrypsin Kinetic Assays with Deuterated Substrate

For researchers investigating chymotrypsin-catalyzed hydrolysis kinetics, N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 can function as a deuterated substrate that retains the N-benzoyl-L-tyrosyl recognition motif required for enzyme binding and cleavage [1]. When combined with the unlabeled substrate (N-(N-Benzoyl-L-tyrosyl)-L-alanine), the d5 analog enables competitive substrate assays where the relative depletion of deuterated versus unlabeled substrate can be simultaneously monitored by LC–MS/MS, providing internal calibration for enzyme activity measurements. The d5 label on the benzoyl aromatic ring is distal to the scissile tyrosyl–alanine bond, minimizing deuterium isotope effects on catalytic turnover (kcat) and Michaelis constant (Km) . This application leverages the compound's validated identity as a chymotrypsin substrate, which is documented for the unlabeled and ¹³C-labeled analogs in both biochemical and clinical diagnostic contexts [2].

Metabolic Tracing of Peptide Hydrolysis Products

In studies investigating peptide hydrolysis in complex biological matrices (e.g., cell lysates, tissue homogenates, or gastrointestinal fluids), N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 can be employed as a mass-tagged probe to track the generation of hydrolysis products—N-benzoyl-L-tyrosine-d5 and L-alanine—by LC–MS/MS. The pentadeuterated benzoyl moiety remains intact on the N-benzoyl-L-tyrosine-d5 product following chymotrypsin-mediated cleavage, enabling selective monitoring of the hydrolysis reaction even in the presence of endogenous, unlabeled N-benzoyl-L-tyrosine [1]. The high isotopic purity (≥98 atom % D) of the commercial product ensures that the signal from the d5-labeled hydrolysis product is not confounded by co-eluting d0 impurities . This approach supports quantitative assessment of protease activity and substrate turnover without requiring radioactive labeling or specialized reporter groups beyond the deuterium substitution [2].

Application
Selection Property
Validation Focus
LC-MS/MS quantitation of Bz-Tyr-Ala
Aromatic-ring deuterated SIL-IS with mass shift supporting spectral resolution
Co-elution, H/D back-exchange stability, and method reproducibility
Chymotrypsin activity assays
Deuterated substrate retaining enzyme recognition motif
Substrate depletion monitoring without significant isotope effect
Peptide hydrolysis product tracing
Mass-tagged probe enabling selective detection of d5-labeled fragments
Hydrolysis product identification in complex biological matrices
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